2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene
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Overview
Description
2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and a tert-butyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene typically involves multiple steps:
Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce the bromine atom at the desired position.
Benzyl Protection: The hydroxyl group of the phenol is protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base.
Halogen Exchange: The brominated intermediate is then subjected to halogen exchange reactions to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for higher yields and purity. The use of efficient catalysts and solvents, as well as controlled reaction conditions, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Ullmann coupling
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce benzoic acids.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions, while the bromine atom can act as a leaving group in substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the benzyloxy and bromine substituents.
Benzyloxybenzene: Lacks the bromine and tert-butyl groups.
Bromobenzene: Lacks the benzyloxy and tert-butyl groups
Uniqueness
2-(Benzyloxy)-1-bromo-4-(tert-butyl)benzene is unique due to the combination of its substituents, which confer distinct reactivity and applications. The presence of the benzyloxy group allows for further functionalization, while the bromine atom facilitates substitution reactions. The tert-butyl group provides steric protection, making the compound more stable under certain conditions.
Properties
Molecular Formula |
C17H19BrO |
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Molecular Weight |
319.2 g/mol |
IUPAC Name |
1-bromo-4-tert-butyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)14-9-10-15(18)16(11-14)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
InChI Key |
PCGUFAFQGFPYJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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